1-ethynyl-4,5-difluoro-2-methoxybenzene
Description
1-Ethynyl-4,5-difluoro-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with methoxy (-OCH₃), ethynyl (-C≡CH), and fluorine substituents at positions 2, 1, and 4/5, respectively. The ethynyl group confers unique reactivity, particularly in cross-coupling reactions (e.g., Sonogashira coupling), making this compound valuable in materials science and pharmaceutical synthesis .
Properties
CAS No. |
1211588-49-6 |
|---|---|
Molecular Formula |
C9H6F2O |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-ethynyl-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-7(10)8(11)5-9(6)12-2/h1,4-5H,2H3 |
InChI Key |
CSUPKCQQZVOZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethynyl-4,5-difluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Ethynyl-4,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-4,5-difluoro-2-methoxybenzene has diverse applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of molecules with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-ethynyl-4,5-difluoro-2-methoxybenzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Pathways Involved: The compound’s interactions can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Structural and Electronic Properties
The substitution pattern significantly influences electronic and steric effects:
- Methoxy Group (-OCH₃) : Electron-donating, activating the ring for electrophilic substitution at the ortho/para positions.
- Fluorine Atoms : Electron-withdrawing via inductive effects, deactivating the ring and directing substituents to meta positions.
- Ethynyl Group (-C≡CH) : Strongly electron-withdrawing, polarizing the π-system and enhancing reactivity toward nucleophilic or cross-coupling reactions.
Key Analogs :
1-Bromo-4,5-difluoro-2-methoxybenzene (C₇H₅BrF₂O):
- Molecular Weight: 223.01 g/mol .
- Hazards: H315 (skin irritation), H319 (eye irritation) .
- Reactivity: Bromine facilitates Suzuki-Miyaura cross-coupling.
3,5-Difluoro-2-methoxybenzyl Bromide (C₈H₇BrF₂O):
- Molecular Weight: 237.04 g/mol .
- Boiling Point: 233.9°C .
- Reactivity: Benzyl bromide group enables alkylation reactions.
1-(1-Ethynylcyclopropyl)-4-methoxybenzene (C₁₂H₁₂O):
Physicochemical Properties
Notes:
- The ethynyl derivative’s lower molecular weight and LogP (compared to bromo analogs) suggest increased hydrophilicity and volatility.
- Fluorine atoms enhance thermal stability, as seen in analogs with high boiling points .
Biological Activity
1-Ethynyl-4,5-difluoro-2-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. Understanding its biological properties is essential for evaluating its applications in medicinal chemistry and pharmacology. This article synthesizes available research findings and case studies related to the compound's biological activity.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2O |
| Molecular Weight | 188.17 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to participate in several biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Biological Activity
Research has identified several key areas where this compound exhibits biological activity:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported that it effectively reduced the viability of breast cancer cells (MCF-7) by triggering apoptotic pathways.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of bacterial strains. A case study indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
-
Enzyme Inhibition :
- Preliminary research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it showed inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells revealed that treatment with this compound led to a significant decrease in cell proliferation rates. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase-dependent apoptotic pathways.
Case Study 2: Antimicrobial Activity
In a laboratory setting, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against S. aureus, indicating promising antimicrobial potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
